![molecular formula C22H20N6 B12207008 3-(3,4-Dimethylphenyl)-7-(4-ethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine](/img/structure/B12207008.png)
3-(3,4-Dimethylphenyl)-7-(4-ethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine
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Overview
Description
3-(3,4-Dimethylphenyl)-7-(4-ethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a pyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine core, which is substituted with 3,4-dimethylphenyl and 4-ethylphenyl groups. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenyl)-7-(4-ethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dimethylbenzaldehyde with 4-ethylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with a suitable reagent, such as triethyl orthoformate, to form the pyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine core. The reaction conditions often require refluxing in an appropriate solvent, such as ethanol or acetic acid, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethylphenyl)-7-(4-ethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Corresponding oxides of the compound.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-(3,4-Dimethylphenyl)-7-(4-ethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethylphenyl)-7-(4-ethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(Alkylsulfanyl)pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridines
- 4-hydroxythieno[2,3-d]pyrimidine derivatives
Uniqueness
Compared to similar compounds, 3-(3,4-Dimethylphenyl)-7-(4-ethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine is unique due to its specific substitution pattern and the presence of both dimethylphenyl and ethylphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
The compound 3-(3,4-Dimethylphenyl)-7-(4-ethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine is a member of the pyrazolo-triazolo-pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C21H22N6 with a molecular weight of approximately 378.44 g/mol. The structure consists of fused heterocyclic rings that contribute to its pharmacological properties. The presence of dimethyl and ethyl substituents enhances its lipophilicity and biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Anticancer
- Antimicrobial
- Anti-inflammatory
These activities are attributed to the unique electronic and steric properties conferred by the substituents on the aromatic rings.
Anticancer Activity
Several studies have explored the anticancer potential of pyrazolo-triazolo derivatives. For instance:
- Case Study 1 : A derivative similar to our compound exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 0.3 to 0.5 μM. The study highlighted that the presence of specific functional groups enhanced the compound's ability to inhibit tumor growth significantly compared to control groups .
- Case Study 2 : Another study noted that modifications in the phenyl substituents led to increased effectiveness in inhibiting cell proliferation in leukemia cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
Antimicrobial Activity
The antimicrobial properties of related compounds have been well-documented:
- Study Findings : Pyrazole-based compounds have shown efficacy against Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in agar diffusion assays .
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | S. aureus | 15 μg/mL |
Similar Derivative | E. coli | 20 μg/mL |
Anti-inflammatory Activity
The anti-inflammatory potential is another area where these compounds show promise:
- Mechanism : Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes (like COX-2), which are crucial in mediating inflammatory responses. This action is particularly relevant in conditions such as arthritis and other chronic inflammatory diseases .
The biological activity of This compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways associated with cell survival and apoptosis.
- DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA strands, disrupting replication processes.
Properties
Molecular Formula |
C22H20N6 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
10-(3,4-dimethylphenyl)-5-(4-ethylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C22H20N6/c1-4-16-6-8-17(9-7-16)20-25-26-22-19-12-24-28(21(19)23-13-27(20)22)18-10-5-14(2)15(3)11-18/h5-13H,4H2,1-3H3 |
InChI Key |
HRJMLNBTWHHIIX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C3N2C=NC4=C3C=NN4C5=CC(=C(C=C5)C)C |
Origin of Product |
United States |
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